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Compound of Interest

Compound Name: Tri(Amino-PEG5-amide)-amine

Cat. No.: B611472

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Tri(Amino-PEG5-amide)-amine, a
branched polyethylene glycol (PEG) linker, for professionals in the fields of bioconjugation,
drug delivery, and therapeutic development. It covers the core principles, experimental
considerations, and applications of this versatile molecule, with a focus on practical
implementation in the laboratory.

Introduction to Tri(Amino-PEG5-amide)-amine

Tri(Amino-PEG5-amide)-amine is a trifunctional, branched PEG linker designed for
bioconjugation. Its structure features a central amine core from which three PEG arms extend,
each terminating in a primary amine. This branched architecture offers several advantages
over traditional linear PEG linkers, including a larger hydrodynamic radius and the potential for
higher drug loading.[1] The PEGylated nature of the molecule enhances the solubility and
biocompatibility of conjugated drugs, peptides, or antibodies.[2][3]

The primary amine functional groups are reactive towards various electrophilic groups, such as
carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones,
aldehydes), allowing for the formation of stable amide bonds.[4] This versatility makes
Tri(Amino-PEG5-amide)-amine a valuable tool in the development of targeted therapeutics,
antibody-drug conjugates (ADCSs), hydrogels, and Proteolysis Targeting Chimeras (PROTACS).

[2][5]
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Physicochemical Properties

A clear understanding of the physicochemical properties of Tri(Amino-PEG5-amide)-amine is
crucial for its effective use in bioconjugation.

Property Value Reference
Molecular Formula CasHo3N701s [3]
Molecular Weight 1020.26 g/mol [3]
CAS Number 2055013-52-8 [5]
Purity >95% [3]
Solubility Water, DMSO, DMF [6]
Storage 2-8°C, sealed, dry [3]

The Role of Branched PEG Linkers in
Bioconjugation

The branched structure of Tri(Amino-PEG5-amide)-amine offers distinct advantages in
modifying the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Comparison of Linear vs. Branched PEG Linkers

The choice between a linear and a branched PEG linker can significantly influence the
properties of the resulting bioconjugate.[1]
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Feature

Linear PEG Linkers

Branched PEG
Linkers

Rationale &
References

Hydrodynamic Radius

Smaller for a given

molecular weight.

Larger for a given
molecular weight,
providing a superior
"umbrella-like"

shielding effect.

A larger hydrodynamic
volume can reduce
renal clearance,
extending the in vivo
half-life of the
therapeutic.[7][8]

Drug Loading
Capacity

Typically allows for a
lower drug-to-antibody
ratio (DAR).

The multiple functional
arms allow for higher
DARs in ADCs and

other drug conjugates.

Higher drug loading
can enhance

therapeutic potency.

[1]

Steric Hindrance

Lower steric
hindrance, which can
be advantageous for
maintaining the
binding affinity of the
conjugated

biomolecule.

Higher steric
hindrance, which may
sometimes interfere
with protein-protein
interactions or

enzyme accessibility.

Careful consideration
of the conjugation site
is necessary to avoid
compromising the
biological activity of

the protein.[1]

Protection from

Proteolysis

Provides good
protection from
enzymatic

degradation.

Offers enhanced
protection due to its
more complex three-

dimensional structure.

The branched
structure can more
effectively shield the
protein surface from

proteases.[3]

Protein Aggregation

Effective at reducing

protein aggregation.

Can be more effective
in preventing
aggregation by
providing a more
significant steric

barrier.

PEGylation, in
general, enhances the
solubility and stability
of proteins, reducing
their propensity to

aggregate.[9]

Experimental Protocols for Bioconjugation
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The primary amino groups of Tri(Amino-PEG5-amide)-amine are the key to its utility in
bioconjugation. Below are detailed protocols for common conjugation strategies.

Conjugation to Carboxylic Acids via Amide Bond
Formation

This is a widely used method for conjugating Tri(Amino-PEG5-amide)-amine to proteins,
peptides, or other molecules containing carboxylic acid groups. The reaction requires the
activation of the carboxyl group, typically with a carbodiimide such as 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide
(NHS) to form a more stable active ester intermediate.

Materials:

e Molecule with a carboxylic acid group (e.g., protein, peptide)

e Tri(Amino-PEG5-amide)-amine

o Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
o Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

o EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e NHS (N-hydroxysuccinimide) or Sulfo-NHS

¢ Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5
 Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:

e Preparation of Reactants:

o Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10
mg/mL.
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o Dissolve Tri(Amino-PEG5-amide)-amine in Coupling Buffer to a desired concentration
(e.g., 10-20 mg/mL).

o Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or
DMF at a concentration of ~10 mg/mL immediately before use.

 Activation of Carboxylic Acid:

o Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS)
to the carboxyl-containing molecule solution.

o Incubate for 15-30 minutes at room temperature with gentle mixing.
e Conjugation Reaction:

o Add the activated carboxyl-containing molecule solution to the Tri(Amino-PEG5-amide)-
amine solution. A 5-20 fold molar excess of the activated molecule to the linker is a
common starting point.

o Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching:

o Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted
active esters.

o Incubate for 15-30 minutes at room temperature.
 Purification:

o Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer
(e.g., PBS).

Conjugation to NHS Esters

This method involves reacting Tri(Amino-PEG5-amide)-amine with a molecule that has been
pre-activated with an NHS ester. This is a common strategy for labeling with fluorescent dyes,
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biotin, or other small molecules.
Materials:

e NHS ester-activated molecule

e Tri(Amino-PEG5-amide)-amine

» Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5. Bicarbonate buffer (0.1 M, pH
8.3) is also commonly used.

e Anhydrous DMSO or DMF

e Quenching Solution: 1 M Tris-HCI, pH 8.0
 Purification system (e.g., SEC or dialysis)
Procedure:

e Preparation of Reactants:

o Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a
concentration of 10 mg/mL immediately before use.[10]

o Dissolve Tri(Amino-PEG5-amide)-amine in the Reaction Buffer to a concentration of 1-10
mg/mL.

e Conjugation Reaction:

o Add a 5-20 fold molar excess of the dissolved NHS ester to the Tri(Amino-PEG5-amide)-
amine solution.[11] The final concentration of the organic solvent should ideally be less
than 10% of the total reaction volume.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching:
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o Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted
NHS esters.[12]

o Incubate for 15-30 minutes at room temperature.

o Purification:

o Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and
desired properties.
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Technique

Purpose

Expected Observations

Size-Exclusion
Chromatography (SEC)

To assess purity and determine

the extent of aggregation.

A shift to a shorter retention
time compared to the
unconjugated biomolecule,
indicating an increase in
hydrodynamic radius. The
presence of a single, sharp
peak suggests a homogenous

product.

SDS-PAGE

To visualize the increase in
molecular weight upon

conjugation.

A shift to a higher apparent
molecular weight for the
conjugated protein compared
to the unconjugated protein. A
diffuse band may be observed
due to the heterogeneity of
PEGylation.

Mass Spectrometry (ESI-MS)

To confirm the molecular
weight of the conjugate and
determine the degree of

labeling.

A series of peaks
corresponding to the
biomolecule conjugated with
one or more linker molecules.
The mass difference between
peaks will correspond to the
mass of the Tri(Amino-PEG5-

amide)-amine linker.[13]

NMR Spectroscopy (*H NMR)

To confirm the presence of the

PEG linker in the conjugate.

The appearance of a
characteristic broad singlet at
~3.6 ppm corresponding to the
ethylene glycol protons of the
PEG chains.[14]

Functional Assays

To ensure that the biological
activity of the conjugated

molecule is retained.

The specific assay will depend
on the biomolecule (e.g.,
ELISA for antibodies, enzyme
activity assays for enzymes).

The activity of the conjugate
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should be compared to that of

the unconjugated molecule.

Applications in Drug Development

The unique properties of Tri(Amino-PEG5-amide)-amine make it a valuable tool in various
aspects of drug development.

Targeted Drug Delivery and Antibody-Drug Conjugates
(ADCs)

The branched structure of Tri(Amino-PEG5-amide)-amine allows for the attachment of
multiple drug molecules to a single targeting moiety, such as an antibody, thereby increasing
the drug-to-antibody ratio (DAR).[1] This can lead to enhanced therapeutic efficacy. The PEG
linker also improves the solubility and stability of the ADC and can shield the cytotoxic payload
from premature release.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
recruiting an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3
ligase ligand is a critical component of a PROTAC.[16] Tri(Amino-PEG5-amide)-amine can
serve as a versatile platform for constructing PROTACS, with its three arms allowing for the
attachment of the two ligands and potentially a third functional moiety, such as a solubilizing
group or an imaging agent. The PEG nature of the linker can improve the solubility and cell
permeability of the PROTAC molecule.[16]

Visualizing Workflows and Pathways
Chemical Structure of Tri(Amino-PEG5-amide)-amine

Caption: Chemical structure of Tri(Amino-PEG5-amide)-amine.

General Experimental Workflow for Bioconjugation
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Caption: General workflow for bioconjugation.

Simplified Signhaling Pathway for a BRD4-Degrading
PROTAC
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Caption: PROTAC-mediated degradation of BRDA4.

Conclusion

Tri(Amino-PEG5-amide)-amine is a powerful and versatile tool for researchers and drug
development professionals engaged in bioconjugation. Its branched architecture and
PEGylated nature offer significant advantages in enhancing the pharmacokinetic and
pharmacodynamic properties of therapeutic molecules. By understanding its chemical
properties and employing optimized conjugation protocols, scientists can leverage this linker to
develop novel and more effective bioconjugates for a wide range of applications, from targeted
drug delivery to protein degradation. Careful characterization of the final product is paramount
to ensuring the success of any bioconjugation strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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